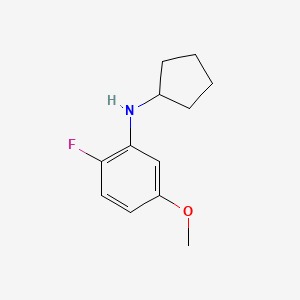

N-Cyclopentyl-2-fluoro-5-methoxyaniline

Description

N-Cyclopentyl-2-fluoro-5-methoxyaniline is an aniline derivative characterized by a cyclopentyl group attached to the amine nitrogen, along with fluorine and methoxy substituents at the 2- and 5-positions of the benzene ring, respectively. Its molecular formula is inferred as C₁₂H₁₆FNO, with an estimated molecular weight of 209.26 g/mol (calculated based on structural analysis).

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-cyclopentyl-2-fluoro-5-methoxyaniline |

InChI |

InChI=1S/C12H16FNO/c1-15-10-6-7-11(13)12(8-10)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |

InChI Key |

ULAIDXCUWHRIEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-fluoro-5-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water.

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to ensure consistent quality and yield. These processes involve the use of microreactors and automated systems to control reaction parameters precisely. The scalability of these methods allows for the efficient production of this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Scientific Research Applications

N-Cyclopentyl-2-fluoro-5-methoxyaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline

This compound (C₁₄H₁₃F₂N, MW 233.25 g/mol) shares structural similarities with the target molecule but differs in substituents (Table 1). Key distinctions include:

- Electronic Effects : The methoxy group (-OCH₃) in the target is electron-donating, enhancing resonance stabilization of the aromatic ring, whereas the methyl group (-CH₃) in the comparator exerts weaker electronic effects.

- Fluorine Position : The fluorine at the 2-position (ortho) in the target may induce steric hindrance and alter dipole interactions compared to the 3-fluorophenyl group in the comparator .

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-Cyclopentyl-2-fluoro-5-methoxyaniline | C₁₂H₁₆FNO | 209.26 (estimated) | Cyclopentyl, 2-fluoro, 5-methoxy |

| 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | C₁₄H₁₃F₂N | 233.25 | Benzyl (3-fluoro), 2-methyl, 5-fluoro |

Comparison with Pesticide Derivatives

Compounds like acifluorfen (C₁₄H₇ClF₃NO₅, MW 361.66 g/mol) and halosafen (C₁₆H₁₁ClF₇N₂O₅S, MW 508.78 g/mol) from pesticide chemistry () highlight substituent-driven functional differences:

- Electron-Withdrawing Groups: Acifluorfen’s nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity, making it effective as a herbicide. In contrast, the target compound’s methoxy group (-OCH₃) is electron-donating, suggesting divergent reactivity .

Comparison with Peptide-like Derivatives

Compounds in (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) exhibit complex peptide backbones with amino and hydroxy groups, unlike the simpler aniline scaffold of the target. These differences underscore:

- Hydrogen Bonding Potential: The peptide derivatives’ hydroxy and amino groups enable extensive hydrogen bonding, which is absent in the target compound, limiting its applicability in peptide-mimetic drug design .

- Stereochemical Complexity : The target lacks chiral centers, simplifying synthesis compared to stereochemically intricate peptide derivatives .

Research Findings and Implications

- Structural analogs like the comparator in suggest that fluorine and cyclopentyl groups may enhance blood-brain barrier penetration, a hypothesis requiring validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.